

# Zoldonrasib Demonstrates Promising Efficacy in KRAS G12D-Mutated NSCLC

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#### For Immediate Release

CHICAGO, IL – Initial findings from a Phase I clinical trial have revealed that **zoldonrasib** (formerly RMC-9805), a first-in-class oral RAS(ON) tri-complex inhibitor, shows significant antitumor activity in patients with KRAS G12D-mutated non-small cell lung cancer (NSCLC).[1][2] The data, presented at the American Association for Cancer Research (AACR) Annual Meeting 2025, indicate a 61% objective response rate (ORR) and an 89% disease control rate (DCR) in the 18 evaluable patients treated with the recommended Phase II dose.[1][2][3][4]

The KRAS G12D mutation, which accounts for approximately 4% of NSCLC cases, currently has no approved targeted therapies.[2] Standard-of-care treatment for these patients, typically chemotherapy such as docetaxel, yields a much lower ORR of 10-15%.[2][3] **Zoldonrasib**'s novel mechanism of action, which involves selectively targeting the active, GTP-bound state of the KRAS G12D protein, may offer a new therapeutic strategy and potentially circumvent resistance mechanisms seen with inhibitors that target the inactive state.[1][3]

# Comparative Analysis of KRAS G12D Inhibitors in NSCLC

This guide provides a comparative overview of **zoldonrasib** and other emerging therapies for KRAS G12D-mutated NSCLC, supported by the latest clinical trial data.

### **Quantitative Data Summary**



Therapeutic Agent	Mechanism of Action	Trial Phase	Number of NSCLC Patients	Objective Response Rate (ORR)	Disease Control Rate (DCR)
Zoldonrasib (RMC-9805)	RAS(ON) G12D- selective tri- complex inhibitor	Phase I (NCT060405 41)	18	61%[1][2][3] [4]	89%[1][2][3] [4]
VS-7375 (GFH375)	Dual "ON/OFF" KRAS G12D inhibitor	Phase I/II (NCT070202 21)	16 (at RP2D)	68.8%[5]	88.5% (across all dose levels) [5]
Docetaxel (Standard of Care)	Chemotherap y (Microtubule inhibitor)	N/A (Historical Data)	N/A	10-15%[2][3]	N/A
MRTX1133	Non-covalent KRAS G12D inhibitor	Phase I/II (NCT057377 06)	N/A (NSCLC data not yet reported)	N/A	N/A

# **Experimental Protocols**

## Zoldonrasib (RMC-9805-001, NCT06040541) Phase I Trial

- Study Design: This was a Phase I, open-label, multicenter study involving dose escalation and expansion cohorts.[4][6]
- Patient Population: The trial enrolled 211 patients with KRAS G12D-mutated advanced solid tumors who had received at least one prior line of therapy.[2][3] The efficacy analysis for NSCLC was conducted on a subset of 18 patients.[1][2][4]
- Intervention: **Zoldonrasib** was administered orally. The recommended Phase II dose (RP2D) was determined to be 1200 mg once daily.[2][3][4]



- Primary Endpoints: The primary objectives were to assess the safety and tolerability of zoldonrasib and to determine the maximum tolerated dose (MTD) and RP2D.[6]
- Secondary Endpoints: Secondary endpoints included ORR, DCR, duration of response, and pharmacokinetics.[7]

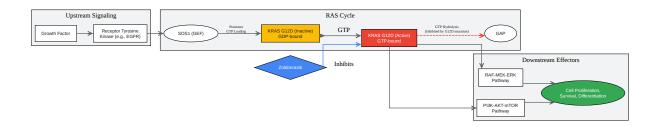
#### VS-7375 (NCT07020221) Phase I/II Trial

- Study Design: A Phase 1/2 study conducted in China to evaluate the safety, tolerability, and efficacy of VS-7375.[5]
- Patient Population: The trial included patients with advanced solid tumors harboring a KRAS
   G12D mutation. The NSCLC cohort consisted of 26 patients across all dose levels.[5]
- Intervention: VS-7375 was administered orally. The RP2D was established at 600 mg once daily.[5]
- Primary Endpoints: The primary goals were to determine the MTD and RP2D and to evaluate the safety profile.
- Secondary Endpoints: Efficacy was assessed by ORR and DCR.

## Visualizing the Mechanism and Workflow

To better understand the underlying biology and the clinical trial process, the following diagrams illustrate the KRAS signaling pathway and the experimental workflow of the **zoldonrasib** Phase I trial.

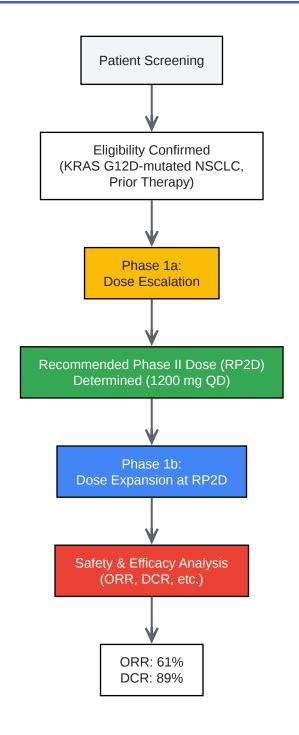




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Caption: KRAS G12D Signaling Pathway and **Zoldonrasib**'s Mechanism of Action.





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Caption: Workflow of the **Zoldonrasib** Phase I Clinical Trial.

#### **Conclusion and Future Directions**

The early clinical data for **zoldonrasib** represents a significant step forward for patients with KRAS G12D-mutated NSCLC. The observed objective response rate of 61% is a substantial improvement over the current standard of care.[1][2][3][4] While these are promising initial



results, the trial was limited by a small sample size and a short follow-up period. Further investigation in larger, longer-term studies is necessary to confirm these findings and fully establish the clinical benefit of **zoldonrasib**.[1] Ongoing and planned clinical trials will also explore **zoldonrasib** in combination with other therapies.[1][4] The development of potent and selective KRAS G12D inhibitors like **zoldonrasib** and VS-7375 brings hope for a new era of targeted therapy for this patient population.

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